molecular formula C14H14BrNO4S B239352 5-bromo-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide

5-bromo-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide

Cat. No. B239352
M. Wt: 372.24 g/mol
InChI Key: WUXZJXHMJGAGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide is a sulfonamide derivative that has been studied for its potential use as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in scientific research applications. In

Mechanism of Action

The exact mechanism of action of 5-bromo-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Furthermore, the anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. Additionally, this compound has been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) in animal models of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in various scientific research applications, particularly in the areas of inflammation, pain, and cancer. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the study of 5-bromo-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide. One potential direction is to investigate its potential use as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties. Furthermore, the development of novel analogs of 5-bromo-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide may lead to the discovery of more potent and selective therapeutic agents.
Conclusion:
In conclusion, 5-bromo-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide is a sulfonamide derivative that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has exhibited anti-inflammatory, analgesic, and anticancer activities. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties. The development of novel analogs of 5-bromo-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide may lead to the discovery of more potent and selective therapeutic agents.

Synthesis Methods

Several methods have been reported for the synthesis of 5-bromo-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide. One of the most common methods involves the reaction of 5-bromo-2-ethoxyaniline with 2-hydroxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography.

Scientific Research Applications

5-bromo-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been studied for its potential use as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory and analgesic activities in animal models of inflammation and pain. Additionally, this compound has been reported to have potential anticancer activity by inducing apoptosis in cancer cells.

properties

Product Name

5-bromo-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide

Molecular Formula

C14H14BrNO4S

Molecular Weight

372.24 g/mol

IUPAC Name

5-bromo-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14BrNO4S/c1-2-20-13-8-7-10(15)9-14(13)21(18,19)16-11-5-3-4-6-12(11)17/h3-9,16-17H,2H2,1H3

InChI Key

WUXZJXHMJGAGSI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2O

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2O

Origin of Product

United States

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